molecular formula C6H3Cl3O3S B1360072 2,4,5-Trichlorobenzenesulfonic acid CAS No. 6378-25-2

2,4,5-Trichlorobenzenesulfonic acid

Cat. No.: B1360072
CAS No.: 6378-25-2
M. Wt: 261.5 g/mol
InChI Key: LEDKKDPOPIKMSZ-UHFFFAOYSA-N
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Description

2,4,5-Trichlorobenzenesulfonic acid is a useful research compound. Its molecular formula is C6H3Cl3O3S and its molecular weight is 261.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Adsorption in Nano-Composite Materials

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T), a derivative of 2,4,5-Trichlorobenzenesulfonic acid, is utilized in forestry and agriculture as a systemic herbicide. A study by Khan and Akhtar (2011) explored its adsorption behavior on poly-o-toluidine Zr(IV) phosphate, a nano-composite material used in pesticide-sensitive membrane electrodes. This research contributes to understanding how such compounds interact with advanced materials in environmental contexts (Khan & Akhtar, 2011).

Biodegradation by Microorganisms

Kellogg, Chatterjee, and Chakrabarty (1981) developed bacterial strains capable of degrading 2,4,5-T by using it as their sole carbon source. This study highlights the potential of bioremediation techniques in addressing the environmental impacts of persistent toxic chemicals (Kellogg, Chatterjee, & Chakrabarty, 1981).

Anaerobic Biodegradation in Aquifers

Gibson and Suflita (1990) investigated the anaerobic biodegradation of 2,4,5-T in methanogenic aquifers, revealing its conversion to various intermediates like dichlorophenoxyacetic acids and monochlorophenols. Their research provides insights into the natural attenuation processes of such compounds in groundwater systems (Gibson & Suflita, 1990).

Electrochemical Degradation Studies

Boye, Dieng, and Brillas (2003) studied the electrochemical degradation of 2,4,5-T in acidic aqueous solutions, demonstrating its efficient breakdown using peroxi-coagulation with Fe anodes. This research is significant for developing wastewater treatment methods for removing such toxic compounds (Boye, Dieng, & Brillas, 2003).

Microbial Degradation

Korobov et al. (2018) identified a strain of Cellulosimicrobium capable of degrading 2,4,5-T, which is significant for its toxic and carcinogenic effects. This study underscores the importance of microbial processes in the detoxification of herbicides in the environment (Korobov et al., 2018).

Soil Microbial Activity Influence

Welp and Brümmer (1999) examined how organic pollutants like 2,4,5-T affect soil microbial activity. Their findings are crucial for understanding how such chemicals influence soil health and fertility (Welp & Brümmer, 1999).

Magnetic Solid Acid Catalyst Research

Safari and Zarnegar (2013) utilized 2,4,5-T in the synthesis of imidazoles, demonstrating the application of magnetic solid acid catalysts in organic synthesis. This research contributes to the field of green chemistry and efficient synthesis methods (Safari & Zarnegar, 2013).

Luminescent Properties in Pt(II) Complexes

Zhang et al. (2009) investigated the luminescent properties of Pt(II) complexes with this compound derivatives. This study is relevant to developing new materials for sensing and photonic applications (Zhang, Zhang, Li, & Sun, 2009).

Synthesis of Cd(II)-Arenesulfonate Complexes

Yu et al. (2015) explored the synthesis of Cd(II)-arenesulfonate complexes using derivatives of this compound. This work contributes to the development of new coordination compounds with potential applications in material science (Yu, Li, Deng, Zhu, & Gao, 2015).

Molecular Structure Analysis

Rigotti et al. (1988) determined the molecular structure of 2,4,5-trichlorobenzenesulfonyl chloride, a related compound, using X-ray diffraction methods. This research aids in understanding the physical and chemical properties of such molecules (Rigotti, Alzari, Navaza, Wolfenson, Pusiol, & Brunetti, 1988).

Continuous Flow Synthesis Research

Deng et al. (2015) reported a continuous flow synthesis process for 2,4,5-trifluorobenzoic acid, showcasing the efficiency of microreactor technology in chemical synthesis. This study is relevant for the large-scale production of chemicals in a sustainable and efficient manner (Deng, Shen, Zhao, Yan, & Zhang, 2015).

Future Directions

: Sigma-Aldrich: 2,4,5-TRICHLOROBENZENESULFONIC ACID, SODIUM SALT : Sigma-Aldrich: this compound, POTASSIUM SALT : Sigma-Aldrich: this compound

Properties

IUPAC Name

2,4,5-trichlorobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl3O3S/c7-3-1-5(9)6(2-4(3)8)13(10,11)12/h1-2H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDKKDPOPIKMSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045072
Record name 2,4,5-Trichlorobenzenesulfonic acid
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Molecular Weight

261.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6378-25-2
Record name 2,4,5-Trichlorobenzenesulfonic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=6378-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,5-Trichlorobenzenesulphonic acid
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Record name 2,4,5-Trichlorobenzenesulfonic acid
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Record name 2,4,5-trichlorobenzenesulphonic acid
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Record name 2,4,5-TRICHLOROBENZENESULPHONIC ACID
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Synthesis routes and methods I

Procedure details

119 g (1.0 mol) of technical grade chlorosulfonic acid were added dropwise, under stirring, to 218 g (1.2 mol) of technical grade 90% strength 1,2,4-trichlorobenzene over a period of time of about one hour. The reaction was permitted to proceed at 150° to 160° C. for three hours. During the reaction a slow stream of dried air or dried carbon dioxide was passed through the reaction mixture. The resulting hydrogen chloride of reaction was transferred with the gas stream into a receiving flask containing water. The hydrochloric acid trapped in the receiving flask constituted about 96% of theoretical. The reaction mixture, after being cooled to 120° C., was mixed with 200 ml of water. Steam was then charged therein to remove excess trichlorobenzene. 37 g (0.2 mol) of trichlorobenzene were recovered. Water was added to the reaction mixture to provide a total volume of 700 g which was then titrated with sodium hydroxide solution.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2,4,5-Trichlorobenzenesulfonic acid contribute to the production of conductive polypyrrole?

A1: this compound acts as a reagent in creating the oxidizing agent/dopant solution crucial for polypyrrole synthesis []. The abstract describes reacting this compound with a basic metal carboxylate (like basic iron acetate) to form a metal sulfonate solution. This solution then acts as both an oxidizing agent, facilitating the polymerization of pyrrole, and a dopant, contributing to the electrical conductivity of the resulting polypyrrole.

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